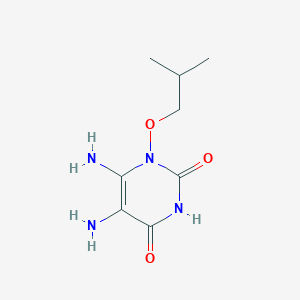
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are crucial in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester or a β-diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 5 and 6 positions of the pyrimidine ring.
Isobutoxy Substitution: The isobutoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diaminouracil: Similar structure but lacks the isobutoxy group.
5,6-Diamino-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of the isobutoxy group.
Uniqueness
5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Propiedades
Fórmula molecular |
C8H14N4O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O3/c1-4(2)3-15-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |
Clave InChI |
UKDYOPYTRYMZFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CON1C(=C(C(=O)NC1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)
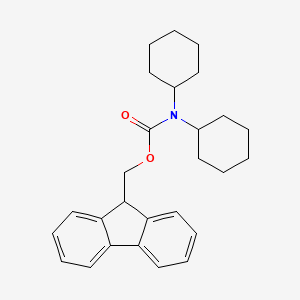





![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
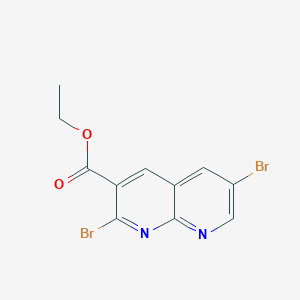
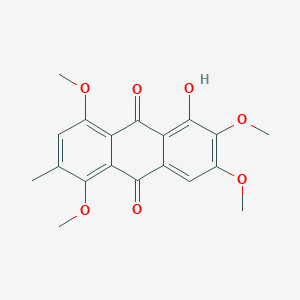
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)
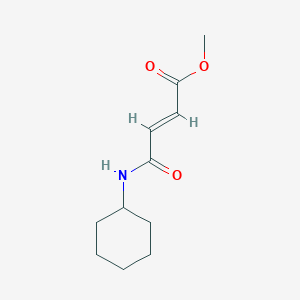
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
